molecular formula C12H14O3 B1433146 4-(Oxan-3-yl)benzoic acid CAS No. 1443981-93-8

4-(Oxan-3-yl)benzoic acid

Cat. No.: B1433146
CAS No.: 1443981-93-8
M. Wt: 206.24 g/mol
InChI Key: JYPYCJJRDTYMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-3-yl)benzoic acid is an organic compound with the molecular formula C12H14O3 It features a benzoic acid moiety substituted with an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-yl)benzoic acid typically involves the following steps:

    Formation of the Oxan-3-yl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the Benzoic Acid Moiety: The oxan-3-yl group is then introduced to the benzoic acid structure through a Friedel-Crafts acylation reaction, using catalysts such as aluminum chloride (AlCl3) or other Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxan-3-yl group, using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, OH-)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzoic acids, alkylated benzoic acids

Scientific Research Applications

4-(Oxan-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the creation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxan-3-yl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 4-(Oxan-2-yl)benzoic acid
  • 3-(Oxan-4-yl)benzoic acid
  • 4-(Oxan-4-yl)benzoic acid

Comparison: 4-(Oxan-3-yl)benzoic acid is unique due to the position of the oxan-3-yl group, which can influence its chemical reactivity and biological activity compared to its isomers. For example, 4-(Oxan-2-yl)benzoic acid and 3-(Oxan-4-yl)benzoic acid may exhibit different physical properties and reactivity due to the different positions of the oxan group on the benzoic acid ring.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

4-(oxan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYCJJRDTYMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-93-8
Record name 4-(oxan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxan-3-yl)benzoic acid
Reactant of Route 2
4-(Oxan-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Oxan-3-yl)benzoic acid
Reactant of Route 4
4-(Oxan-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Oxan-3-yl)benzoic acid
Reactant of Route 6
4-(Oxan-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.